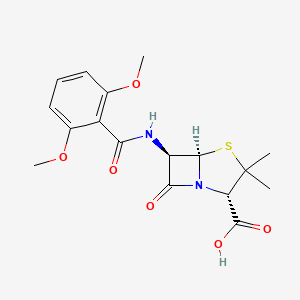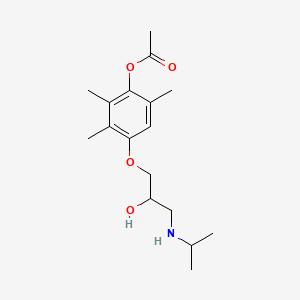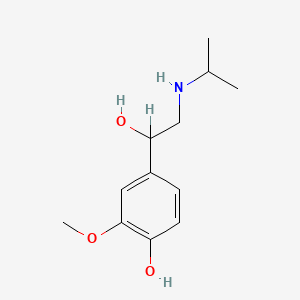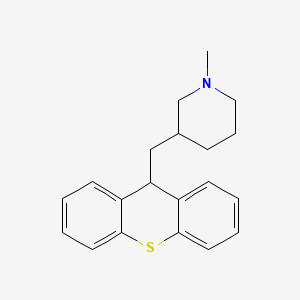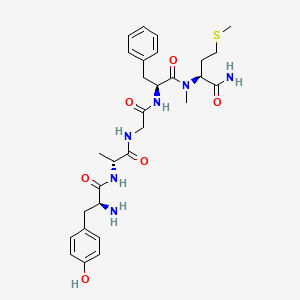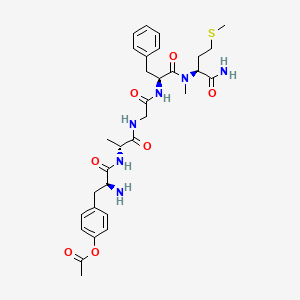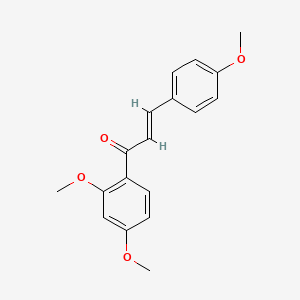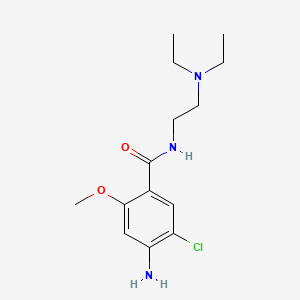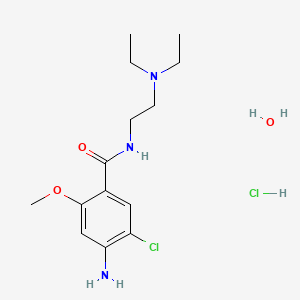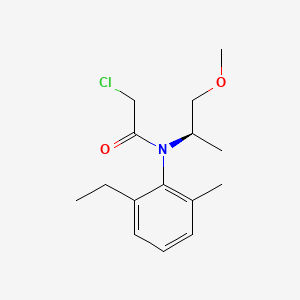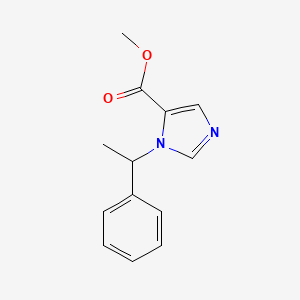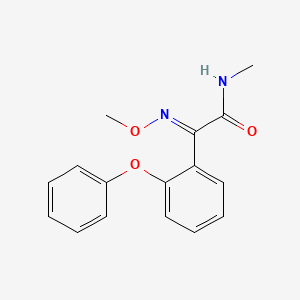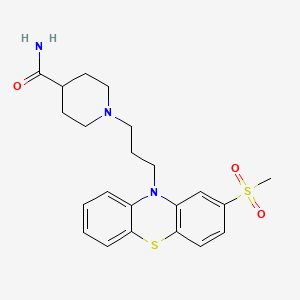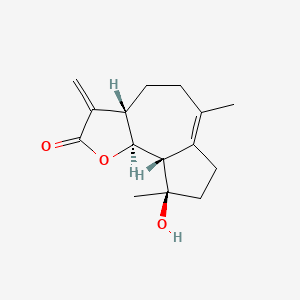
ミケリオライド
概要
説明
ミケリオライドは、オオヤマレンゲ、ミケリア・コンプレッサ、ミケリア・チャンパカなどの植物から得られるセスキテルペンラクトンです . 強力な抗炎症作用と抗癌作用を持つことから、大きな注目を集めています . ミケリオライドは、幅広い薬理活性を示し、医薬品開発の有望な候補となっています .
製法
合成経路と反応条件
ミケリオライドは、ケモエンザイム合成など、さまざまな方法で合成できます。 一例として、ミケリオライドの特定の脂肪族部位の部位選択的かつ立体選択的な水酸化に、遺伝子組み換えP450触媒を用いる方法があります . この方法は、分子の後期修飾を可能にするため、生物活性が増強された新規なミケリオライド類似体の作成を可能にします .
工業的製造方法
ミケリオライド誘導体の工業的製造には、ケモエンザイム法を用いたC2位とC14位の修飾が含まれます . これらの方法は、薬理作用が改善されたミケリオライド誘導体の製造を可能にするため、抗癌剤や抗炎症剤として使用できます .
科学的研究の応用
Micheliolide has been extensively studied for its scientific research applications in various fields:
Chemistry: Micheliolide derivatives are used as molecular probes to explore specific targets in cancer cell lines.
Medicine: Micheliolide exhibits potent anticancer activity by modulating signaling pathways such as PI3K/Akt and NF-κB.
Industry: Micheliolide derivatives are being developed as novel anticancer and anti-inflammatory agents.
作用機序
ミケリオライドは、さまざまなメカニズムを通じて効果を発揮します。
生化学分析
Biochemical Properties
Micheliolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Micheliolide modulates signaling cascades such as the PI3K/Akt and NF-κB pathways . It also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, Micheliolide binds to STAT3 and STAT5 proteins, inhibiting their activities and thus exerting therapeutic effects in myeloproliferative neoplasms .
Cellular Effects
Micheliolide influences various cellular processes and cell types. It induces apoptosis by arresting the cell cycle at different phases (G1/G0, S, and G2/M) in many cancer cell lines . Micheliolide also reduces cell viability and induces apoptosis in myeloproliferative neoplasm cell lines . Furthermore, it inhibits interleukin-1β-induced inflammation in chondrocytes by downregulating the MAPK pathway .
Molecular Mechanism
At the molecular level, Micheliolide exerts its effects through several mechanisms. It inhibits the phosphorylation of STAT3 and STAT5 by directly binding to these proteins . Micheliolide also modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . Additionally, it promotes the degradation of hypoxia-inducible factor-1α (HIF-1α) via the ubiquitin-proteasome system, enhancing radiosensitivity in non-small-cell lung cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Micheliolide change over time. It has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . Micheliolide also exhibits stability in vivo, making it a promising candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Micheliolide vary with different dosages in animal models. In a murine model of rheumatoid arthritis, Micheliolide significantly reduced the severity of arthritis and suppressed the degeneration of articular cartilage . In myeloproliferative neoplasm models, Micheliolide reduced cell viability and induced apoptosis in a dose-dependent manner . High doses of Micheliolide have been associated with increased apoptosis and reduced cell viability .
Metabolic Pathways
Micheliolide is involved in several metabolic pathways. It modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . Micheliolide also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, it interacts with enzymes such as cyclooxygenase 2 and inducible nitric oxide synthase, further influencing metabolic processes .
Transport and Distribution
Micheliolide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Micheliolide’s ability to modulate signaling pathways also influences its distribution within cells .
Subcellular Localization
Micheliolide’s subcellular localization affects its activity and function. It promotes the degradation of HIF-1α in the cytoplasm via the ubiquitin-proteasome system . Micheliolide also targets specific compartments within cells, such as the nucleus, where it inhibits the phosphorylation of STAT3 and STAT5 . These targeting signals and post-translational modifications are crucial for its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
Micheliolide can be synthesized through various methods, including chemoenzymatic synthesis. One approach involves the use of engineered P450 catalysts for the regio- and stereoselective hydroxylation of micheliolide at specific aliphatic positions . This method allows for the late-stage diversification of the molecule, enabling the creation of novel micheliolide analogs with enhanced biological activity .
Industrial Production Methods
Industrial production of micheliolide derivatives involves modifications at positions C2 and C14 using chemoenzymatic methods . These methods enable the production of micheliolide derivatives with improved pharmacological properties, making them suitable for use as anticancer and anti-inflammatory agents .
化学反応の分析
反応の種類
ミケリオライドは、酸化、還元、置換などのさまざまな化学反応を受けます . これらの反応は、分子の生物活性と薬物動態的特性を強化するために不可欠です .
一般的な試薬と条件
ミケリオライドの化学反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます . 反応条件は通常、所望の修飾が達成されるように、温度とpHレベルを制御して行われます .
生成される主な生成物
ミケリオライドの化学反応から生成される主な生成物には、C4位のヒドロキシル基などの特定の位置が修飾された誘導体が含まれます . これらの誘導体は、急性骨髄性白血病など、さまざまな癌細胞株に対して顕著な活性を示しています .
科学研究への応用
ミケリオライドは、さまざまな分野の科学研究への応用について、広く研究されてきました。
類似化合物との比較
特性
IUPAC Name |
(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJAFOWISVMOJY-PWNZVWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331787 | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68370-47-8 | |
| Record name | Micheliolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68370-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



